N-(Prop-2-en-1-yl)nona-2,6-dienamide
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Overview
Description
N-(Prop-2-en-1-yl)nona-2,6-dienamide is a chemical compound characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a nona-2,6-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)nona-2,6-dienamide typically involves the reaction of prop-2-en-1-ylamine with nona-2,6-dienoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)nona-2,6-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(Prop-2-en-1-yl)nona-2,6-dienamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)nona-2,6-dienamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-(Prop-2-en-1-yl)hydrazinecarbothioamide
- N-(Prop-2-en-1-yl)pyrid-2-ylmethylidenehydrazinecarboselenoamide
Uniqueness
N-(Prop-2-en-1-yl)nona-2,6-dienamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
767329-58-8 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-prop-2-enylnona-2,6-dienamide |
InChI |
InChI=1S/C12H19NO/c1-3-5-6-7-8-9-10-12(14)13-11-4-2/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,13,14) |
InChI Key |
PETZCDYBWFPFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC(=O)NCC=C |
Origin of Product |
United States |
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